(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Description
The compound “(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate” is a thiazole-based derivative featuring a (2-phenylthiazol-4-yl)methyl ester linked to a sulfonamide group with an (E)-styrenesulfonyl substituent. Thiazole rings are known for their roles in medicinal chemistry due to their bioisosteric properties, while sulfonamide groups enhance binding affinity and solubility.
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c23-19(13-21-28(24,25)12-11-16-7-3-1-4-8-16)26-14-18-15-27-20(22-18)17-9-5-2-6-10-17/h1-12,15,21H,13-14H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPFZEWTXCUULZ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thiazole ring, followed by the introduction of the phenyl group and the sulfonylamino moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. A specific study highlighted the synthesis of thiazole-based compounds that demonstrated potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. A case study involving a series of thiazole compounds showed promising results in inhibiting cancer cell proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Enzyme Inhibition
The compound's sulfonamide moiety suggests potential as a sulfonamide-based enzyme inhibitor. Studies have focused on its ability to inhibit urease activity, which is crucial for certain pathogenic bacteria. The structure-activity relationship (SAR) studies revealed that modifications to the thiazole ring could enhance inhibitory potency .
Pesticide Development
Thiazole derivatives are being explored as potential pesticides due to their biological activity against plant pathogens. Research has shown that certain thiazole compounds can effectively control fungal diseases in crops, offering an environmentally friendly alternative to traditional pesticides. Field trials demonstrated significant reductions in disease severity when treated with thiazole-based formulations .
Herbicidal Properties
In addition to fungicidal activity, some thiazole compounds exhibit herbicidal properties. A study evaluated the efficacy of these compounds against common weeds, revealing that they could inhibit weed germination and growth effectively, thus supporting sustainable agricultural practices .
Polymer Chemistry
Thiazole derivatives have been utilized in the development of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of thiazole units into polymer matrices has been shown to improve their resistance to degradation under heat and light exposure .
Optical Materials
Due to their unique electronic properties, thiazole derivatives are being investigated for applications in organic electronics and photonic devices. Research indicates that these compounds can be used as active materials in organic light-emitting diodes (OLEDs) and organic solar cells, where they contribute to improved efficiency and stability .
Summary of Findings
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anticancer Potential | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits urease activity | |
| Agricultural Science | Pesticide Development | Controls fungal diseases effectively |
| Herbicidal Properties | Inhibits weed growth | |
| Material Science | Polymer Chemistry | Enhances thermal stability of polymers |
| Optical Materials | Used in OLEDs and organic solar cells |
Mechanism of Action
The mechanism of action of (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key structural analogs identified from the evidence include:
Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate (compound 2, ): Shares a thiazole core and phenylsulfonyl group but differs in the ester moiety (ethyl vs. (2-phenylthiazol-4-yl)methyl).
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS 338794-40-4, ): Features a 4-nitro-substituted sulfonamide, introducing electron-withdrawing effects absent in the target compound.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): A triazole derivative with a phenylsulfonyl group, differing in heterocyclic core and substituent arrangement.
Table 1: Structural Comparison
Spectroscopic Comparisons (NMR)
Evidence from highlights that structural similarities between analogs lead to conserved chemical shifts in most regions, except for protons near substituents. For example:
- Target Compound : The (E)-styrenesulfonyl group may cause distinct shifts in the vinyl proton region (δ 6.5–7.5 ppm) compared to phenylsulfonyl analogs.
- CAS 338794-40-4 : The nitro group’s electron-withdrawing effect would deshield adjacent protons, altering shifts in the aromatic region (δ 8.0–8.5 ppm).
- Compounds 1 and 7 vs. Rapa : Substituent-induced shifts in regions A (positions 39–44) and B (29–36) suggest analogous shifts in the target compound’s thiazole and sulfonamide regions.
Physicochemical Properties
- Solubility : The target compound’s (2-phenylthiazol-4-yl)methyl ester may reduce solubility compared to ethyl esters (e.g., CAS 338794-40-4) due to increased hydrophobicity.
- Stability : The (E)-styrenesulfonyl group could introduce photoisomerization risks, unlike stable phenylsulfonyl groups in analogs .
- Lumping Strategy : The target compound and its analogs may be grouped in computational models due to shared thiazole-sulfonamide motifs, though substituent-specific reactions (e.g., nitro reduction) would require separate treatment.
Research Implications
The (E)-styrenesulfonyl group may enhance binding to hydrophobic pockets in target proteins, differentiating it from phenylsulfonyl analogs . Further studies should explore synthesis optimization (e.g., via ’s methods) and comparative bioassays.
Biological Activity
The compound (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a novel thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of the specified compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific compound has shown promise in several areas:
- Antimicrobial Activity : Thiazole derivatives have been studied for their effectiveness against various bacterial strains. A study found that similar thiazole compounds exhibited significant antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL against pathogenic bacteria .
- Anticancer Properties : The compound's structure suggests potential anticancer activity, as thiazoles have been linked to the inhibition of cancer cell proliferation. For instance, derivatives with similar structures have shown IC50 values as low as 1.8 µM against MCF-7 breast cancer cells .
- Acetylcholinesterase Inhibition : Compounds containing thiazole rings have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. Some derivatives demonstrated IC50 values as low as 2.7 µM, indicating strong inhibitory potential .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC: 1-32 µg/mL against bacteria | |
| Anticancer | IC50: 1.8 µM against MCF-7 cells | |
| AChE Inhibition | IC50: 2.7 µM |
Case Study: Anticancer Activity
In a study focused on the synthesis of thiazole derivatives, one compound showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 1.8 µM, comparable to standard chemotherapy agents like Doxorubicin (IC50: 1.2 µM) . This highlights the potential of thiazole derivatives in cancer therapy.
Case Study: Acetylcholinesterase Inhibition
Another investigation into thiazole compounds demonstrated effective AChE inhibition through molecular docking studies, revealing binding affinities that support their use in treating neurodegenerative diseases like Alzheimer's . The synthesized compounds showed promising results in both in vitro assays and computational models.
The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors within biological systems:
- Antimicrobial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibit cell cycle progression.
- AChE Inhibition : Binding to the active site of AChE prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
Q & A
Q. What are the established synthetic routes for (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate, and what intermediates are critical?
The compound can be synthesized via a multi-step approach:
- Thiazole Core Formation : Reflux benzothioamide derivatives (e.g., 4-methyl-benzothioamide) with brominated esters (e.g., ethyl 4-bromo-3-oxobutanoate) in absolute ethanol. This yields intermediates like ethyl (2-phenyl-1,3-thiazol-4-yl)acetate .
- Sulfonamide Coupling : React the thiazole intermediate with (E)-2-phenylethenylsulfonamide using carbodiimide-based coupling agents. Purification via ether extraction and anhydrous sodium sulfate filtration is critical to isolate the final product .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- NMR and IR Spectroscopy : Confirm functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹) and aromatic proton environments .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S percentages (tolerances <0.4%) .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures).
- Data Collection and Refinement : Use SHELXL for structure refinement and ORTEP-3 for visualization. For example, monoclinic systems (space group P21/c) with unit cell parameters a ≈17.8 Å, b ≈7.87 Å are typical for thiazole derivatives .
- Hydrogen Bonding Analysis : Apply graph set analysis to identify motifs like C–H···π interactions, which stabilize crystal packing .
Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets (e.g., enzymes)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on the sulfonamide group’s role in hydrogen bonding with active-site residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., charge distribution on the thiazole ring) .
Q. How can discrepancies between crystallographic data and solution-phase studies (e.g., NMR) be reconciled?
- Dynamic Effects : NMR may show conformational averaging in solution, whereas X-ray captures static solid-state conformers. Compare NOESY correlations with crystallographic torsion angles .
- Solvent Influence : Polar solvents (e.g., DMSO) can stabilize specific tautomers or rotamers not observed in crystals. Use MD simulations to model solvation effects .
Q. What strategies optimize the synthesis of analogs with modified bioactivity?
- Derivatization : Replace the (E)-2-phenylethenyl group with electron-withdrawing substituents (e.g., nitro or cyano) to alter sulfonamide reactivity. Monitor yields via HPLC .
- Structure-Activity Relationships (SAR) : Test analogs for antifungal or antibacterial activity using microbroth dilution assays. Correlate activity with logP values calculated via ChemDraw .
Methodological Notes
- Data Contradictions : Cross-validate crystallographic and spectroscopic data using complementary techniques (e.g., Raman spectroscopy for solid-state vs. solution-phase comparisons) .
- Advanced Tools : For high-throughput crystallography, integrate SHELXC/D/E pipelines with synchrotron data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
